Methyl 3-amino-6-methylpicolinate

Description

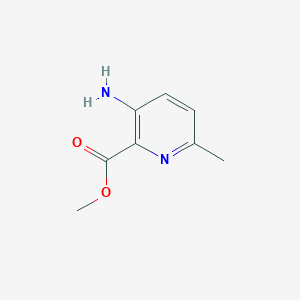

Methyl 3-amino-6-methylpicolinate is a heterocyclic organic compound belonging to the picolinate ester family. Its structure consists of a pyridine ring substituted with an amino group at position 3 and a methyl group at position 6, with a methyl ester at the carboxylic acid position.

Key Characteristics (Inferred):

- Molecular Formula: Likely C₈H₁₀N₂O₂ (based on ethyl analog adjustments).

- Molecular Weight: ~166.18 g/mol.

- Applications: Primarily used as a pharmaceutical or agrochemical intermediate due to its reactive amino and ester functional groups, which facilitate further derivatization .

Properties

IUPAC Name |

methyl 3-amino-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOFBHWGJWNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-methylpicolinate typically involves the reaction of 3-amino-6-methylpyridine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-amino-6-methylpyridine and methyl chloroformate.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-methylpicolinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-6-methylpicolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-methylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Comparative Data of Picolinate Derivatives

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, Br, CF₃): Halogen or trifluoromethyl substituents increase molecular weight and alter reactivity.

Physicochemical Properties: Storage Conditions: Most compounds require refrigeration (2–8°C) to maintain stability, except Methyl 6-amino-3-chloropicolinate, which is stable at room temperature . Purity: High-purity derivatives (e.g., ≥99% for Methyl 6-amino-3-chloropicolinate) are prioritized for pharmaceutical applications to ensure consistency in downstream reactions .

Applications :

Analytical Characterization:

- NMR and Mass Spectrometry : As demonstrated in and , ¹H/¹³C NMR and ESI-MS are critical for confirming the structure and purity of picolinate derivatives. For instance, the ethyl analog’s NMR would show distinct ethyl ester peaks (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) .

Biological Activity

Methyl 3-amino-6-methylpicolinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of an amino group at the 3-position and a methyl group at the 6-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 152.15 g/mol. The structure can be represented as follows:

Pharmacological Potential

Research indicates that this compound exhibits significant interactions with various biological targets, particularly in the context of drug development. Its structural features suggest potential therapeutic applications in treating conditions such as cancer and metabolic disorders.

-

Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess antitumor properties. For instance, compounds structurally similar to it have been evaluated against human cancer cell lines, demonstrating varying degrees of cytotoxicity.

These values indicate that the compound is more effective against breast cancer cells compared to liver cancer cells, suggesting a selective cytotoxic profile.

Compound Cell Line IC50 (µg/mL) This compound MCF-7 (Breast) 5.36 ± 0.12 This compound HepG2 (Liver) 9.94 ± 0.15 - Metabolic Pathways : The compound has been observed to influence metabolic pathways by interacting with specific enzymes involved in cellular signaling. Initial findings suggest that it may modulate pathways related to inflammation and cell proliferation.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Interactions with key enzymes could lead to altered metabolic processes.

- Receptor Binding : Potential binding to receptors involved in signaling pathways may influence cellular responses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups that enhance its biological activity. Common synthetic routes include:

- Pyridine Ring Functionalization : Modifying the pyridine ring at specific positions to introduce amino and methyl groups.

- Use of Catalysts : Employing catalytic methods to improve yield and selectivity during synthesis.

Study on Antitumor Activity

A notable study investigated the antitumor activity of this compound derivatives against various cancer cell lines, including MCF-7 and HepG2. The results indicated significant cytotoxicity, particularly against breast cancer cells, with IC50 values suggesting strong potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 6-amino-4-bromopicolinate | C7H8BrN2O2 | 0.83 |

| Methyl 5-amino-6-bromopicolinate | C7H8BrN2O2 | 0.84 |

These comparisons highlight how slight variations in chemical structure can significantly affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.